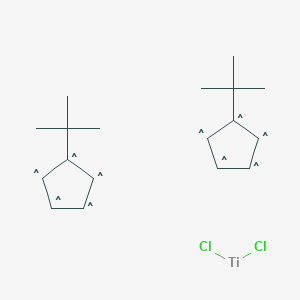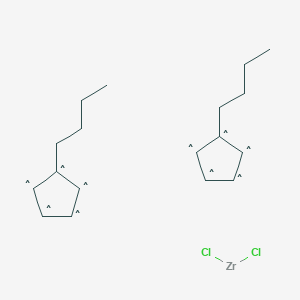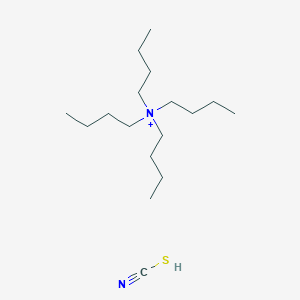
2-nitro-1,3-bis(trideuteriomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-1,3-bis(trideuteriomethyl)benzene: is a deuterated aromatic compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl groups, making this compound useful in various scientific applications, particularly in spectroscopy and reaction mechanism studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1,3-bis(trideuteriomethyl)benzene typically involves the nitration of 1,3-bis(trideuteriomethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Starting Material: 1,3-bis(trideuteriomethyl)benzene
Nitration Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the general principles of aromatic nitration can be scaled up. This involves using large-scale nitration reactors with precise temperature control and efficient mixing to ensure uniform reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group in 2-nitro-1,3-bis(trideuteriomethyl)benzene can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Reduction: 2-amino-1,3-bis(trideuteriomethyl)benzene
Substitution: Depending on the substituent introduced, products like 2-bromo-1,3-bis(trideuteriomethyl)benzene can be formed.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-nitro-1,3-bis(trideuteriomethyl)benzene is used as a model compound in studies involving deuterium isotope effects. It helps in understanding reaction mechanisms and kinetic isotope effects due to the presence of deuterium atoms.
Biology
The compound can be used in biological studies to trace metabolic pathways and investigate enzyme mechanisms, as deuterium-labeled compounds often exhibit different metabolic rates compared to their non-deuterated counterparts.
Medicine
In medicinal chemistry, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity.
Industry
In the industrial sector, deuterated compounds are valuable in the development of new materials and the study of polymer degradation mechanisms.
Mécanisme D'action
The effects of 2-nitro-1,3-bis(trideuteriomethyl)benzene are primarily due to the presence of the nitro group and the deuterium atoms. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. Deuterium atoms, being heavier isotopes of hydrogen, affect the vibrational frequencies of the molecule, which can be studied using spectroscopic techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-nitro-1,3-dimethylbenzene: Similar structure but with hydrogen atoms instead of deuterium.
2-nitro-1,4-bis(trideuteriomethyl)benzene: Similar but with different positions of the trideuteriomethyl groups.
2-nitro-1,3-bis(methyl)benzene: Non-deuterated version of the compound.
Uniqueness
The uniqueness of 2-nitro-1,3-bis(trideuteriomethyl)benzene lies in the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic isotope effect investigations. The deuterium atoms also contribute to the compound’s stability and reactivity, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
157.20 g/mol |
Nom IUPAC |
2-nitro-1,3-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3/i1D3,2D3 |
Clé InChI |
HDFQKJQEWGVKCQ-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=CC=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)








